molecular formula C24H32N2O5S B15029219 isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15029219
M. Wt: 460.6 g/mol
InChI Key: NZPHGZXEBUTWFC-UHFFFAOYSA-N
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Description

Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a substituted phenyl ring. The structure includes a 4-oxo-3,4-dihydro motif, an 8-methyl group, and a 7-carboxylate ester (isobutyl ester). The phenyl ring is substituted with 4-isobutoxy and 3-methoxy groups, which influence its electronic and steric properties. This compound is synthesized via condensation reactions, as seen in related pyrimido-thiazine derivatives, followed by purification using column chromatography . Its structural characterization likely employs NMR, IR, and mass spectrometry, with crystallographic data analyzed via programs like SHELX .

Properties

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2-methylpropyl 6-[3-methoxy-4-(2-methylpropoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-14(2)12-30-18-8-7-17(11-19(18)29-6)22-21(23(28)31-13-15(3)4)16(5)25-24-26(22)20(27)9-10-32-24/h7-8,11,14-15,22H,9-10,12-13H2,1-6H3

InChI Key

NZPHGZXEBUTWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC(C)C)OC)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by the introduction of the isobutyl, isobutoxy, and methoxy groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

Isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure may make it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which isobutyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Phenyl Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound Pyrimido[2,1-b][1,3]thiazine 4-isobutoxy, 3-methoxy 4-oxo, 8-methyl, isobutyl ester ~504.6 (estimated)
Isobutyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 4-benzyloxy, 3-methoxy Same as target ~552.6
Isobutyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 4-benzyloxy (no 3-methoxy) Same as target ~464.6
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 3-ethoxy, 4-propoxy Ethyl ester ~500.6
Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Pyrimido[2,1-b][1,3]thiazine 3-fluoro (no alkoxy groups) Isopropyl ester ~448.5
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Pyrimido[2,1-b][1,3]oxazine 4-chlorophenyl Methylthio, nitrile ~437.9

Key Findings:

Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-isobutoxy group provides moderate lipophilicity compared to the bulkier 4-benzyloxy in (higher logP) and the longer-chain 4-propoxy in (increased hydrophobicity).

The methylthio and nitrile groups in the oxazine derivative increase electrophilicity, likely affecting reactivity in nucleophilic environments.

Core Heterocycle Variations :

  • Replacing thiazine with oxazine (as in ) modifies hydrogen-bonding capacity and conformational flexibility due to oxygen’s electronegativity versus sulfur.

Crystallographic and Structural Insights :

  • Crystallographic studies using SHELX reveal that the 4-oxo group in the thiazine core forms intramolecular hydrogen bonds, stabilizing the half-chair conformation of the dihydropyrimidine ring. Substituents like benzyloxy may induce torsional strain in the phenyl ring, as observed in related structures .

Synthetic Accessibility: Alkoxy-substituted derivatives (e.g., ) are synthesized via nucleophilic substitution or Mitsunobu reactions, while fluorinated analogs require halogenation steps. The oxazine derivative involves chalcone precursors and thiourea condensation .

Biological Implications :

  • While biological data are absent in the evidence, structural analogs suggest that the 3-methoxy/4-alkoxy pattern (as in the target compound) may enhance binding to enzymes like cyclooxygenase or kinases, similar to other aryl-substituted heterocycles .

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